

Commercial Sourcing and Technical Guide: 4- Phenylbut-3-yn-1-ol

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Compound of Interest

Compound Name: **4-Phenylbut-3-yn-1-ol**

Cat. No.: **B158452**

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For researchers, scientists, and professionals engaged in drug development and organic synthesis, **4-Phenylbut-3-yn-1-ol** (CAS No. 10229-11-5) is a valuable building block. Its structure, featuring a terminal phenylacetylene group and a primary alcohol, allows for a variety of chemical transformations. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for its synthesis and quality control analysis.

Commercial Availability

A range of chemical suppliers offer **4-Phenylbut-3-yn-1-ol**, varying in purity, quantity, and price. The table below summarizes the offerings from several prominent vendors to facilitate procurement decisions.

Supplier	Product Number(s)	Purity	Available Quantities
Sigma-Aldrich	Not explicitly found, but related structures are available.	---	---
ChemicalBook	CB1422649	Varies by sub-supplier	Varies by sub-supplier
AOBChem	465596	95% [1]	250mg, 500mg, 1g, 5g, 10g, 25g, 100g [1]
BLD Pharm	10229-11-5	Varies by batch	Inquire for details
AK Scientific, Inc.	8363BA	>95%	100mg, 250mg, 1g
Toronto Research Chemicals	P321630	---	25mg
Rieke Metals	AT0440010	---	1g, 5g

Physicochemical Properties

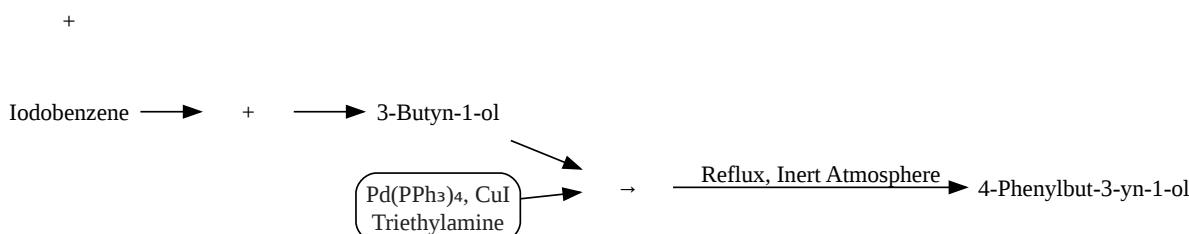
Property	Value
CAS Number	10229-11-5 [2]
Molecular Formula	C ₁₀ H ₁₀ O [2]
Molecular Weight	146.19 g/mol [2]
Appearance	Colorless to light yellow liquid [2]
Boiling Point	147 °C [2]
Density	1.0764 g/cm ³ at 18 °C [2]
Storage Temperature	Room temperature [2]

Experimental Protocols

Synthesis via Sonogashira Coupling

A common and effective method for the synthesis of **4-Phenylbut-3-yn-1-ol** is the Sonogashira cross-coupling reaction between iodobenzene and 3-butyn-1-ol. This reaction is catalyzed by palladium and copper complexes.

Reaction Scheme:



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Figure 1: Synthesis of **4-Phenylbut-3-yn-1-ol** via Sonogashira Coupling.

Materials:

- Iodobenzene
- 3-Butyn-1-ol
- Tris(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

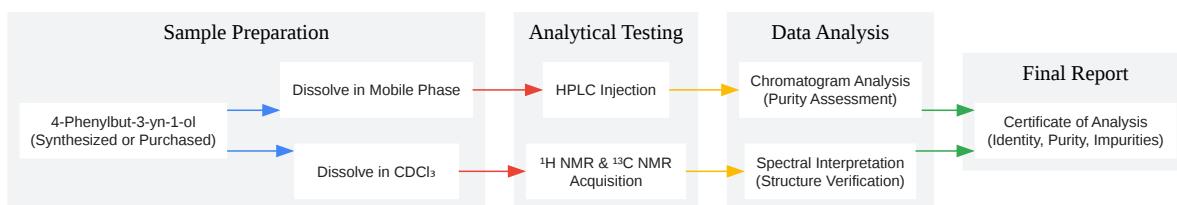
Procedure:

- To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add iodobenzene (1.0 eq), 3-butyn-1-ol (1.2 eq), and anhydrous toluene.
- Degas the solution by bubbling with an inert gas (N_2 or Ar) for 15-20 minutes.
- To the degassed solution, add $\text{Pd}(\text{PPh}_3)_4$ (0.02 eq) and CuI (0.04 eq).
- Finally, add anhydrous triethylamine (2.0 eq) to the reaction mixture.
- Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NH_4Cl and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quality Control Workflow

A standard quality control workflow for **4-Phenylbut-3-yn-1-ol** involves identity confirmation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).



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Figure 2: Quality Control Workflow for **4-Phenylbut-3-yn-1-ol**.

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Phenylbut-3-yn-1-ol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard proton acquisition.
 - Number of Scans: 16 or 32.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.

- Data Analysis: The resulting spectrum should be consistent with the structure of **4-Phenylbut-3-yn-1-ol**. Expected chemical shifts (δ) are approximately:
 - 7.2-7.5 ppm (m, 5H): Phenyl protons.
 - 3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group.
 - 2.6 ppm (t, 2H): Methylene protons adjacent to the alkyne.
 - 1.5-2.0 ppm (br s, 1H): Hydroxyl proton (this peak can be broad and its position may vary).

HPLC Protocol for Purity Analysis:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Prepare a solution of **4-Phenylbut-3-yn-1-ol** in the mobile phase at a concentration of approximately 1 mg/mL.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram.

This technical guide provides a comprehensive starting point for researchers working with **4-Phenylbut-3-yn-1-ol**. For specific applications, optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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References

- 1. rsc.org [rsc.org]
- 2. 4-Phenylbut-3-yn-1-ol | C10H10O | CID 575462 - PubChem [pubchem.ncbi.nlm.nih.gov]
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